Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate

Description

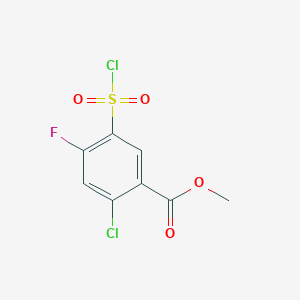

Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate (CAS: 1154155-49-3) is an organosulfur ester with the molecular formula C₈H₅Cl₂FO₄S and a molecular weight of 287.1 g/mol . Its IUPAC name reflects the substituents: a methyl ester at position 1, chlorine at position 2, fluorine at position 4, and a chlorosulfonyl group at position 5 on the benzene ring. Key structural identifiers include the SMILES string COC(=O)C1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl and InChIKey AULCPHOWJWXGCA-UHFFFAOYSA-N .

The compound is a crystalline powder stored at room temperature and classified as hazardous (H314: causes severe skin burns and eye damage). It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of T-type calcium channel blockers like ABT-639 . Its commercial availability in high-purity forms (e.g., American Elements) underscores its industrial relevance .

Properties

IUPAC Name |

methyl 2-chloro-5-chlorosulfonyl-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO4S/c1-15-8(12)4-2-7(16(10,13)14)6(11)3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULCPHOWJWXGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154155-49-3 | |

| Record name | methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biological Activity

Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. The following sections explore its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by:

- Chlorine and fluorine substituents : These halogens can influence the compound's reactivity and biological interactions.

- Chlorosulfonyl group : This functional group is known for its ability to form sulfonamide derivatives, which have various biological applications.

The biological activity of this compound can be attributed to its interaction with specific biological targets, including:

- Enzymatic inhibition : The compound may act as an inhibitor for certain enzymes, particularly carbonic anhydrases (CAs), which are important in various physiological processes.

- Receptor modulation : It may also interact with nuclear receptors involved in gene regulation, potentially influencing pathways related to inflammation and cancer.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Potential : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives bearing sulfonamide groups have demonstrated high affinity for carbonic anhydrase IX (CAIX), a target in cancer therapy .

- Antimicrobial Activity : The presence of the chlorosulfonyl group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.

- Inflammation Modulation : Similar compounds have been explored for their anti-inflammatory properties, suggesting that this compound may also possess such effects.

Table 1: Summary of Biological Activities

Case Studies

- Inhibition of Carbonic Anhydrase IX :

- Synthetic Pathways and Biological Evaluation :

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique reactivity stems from its substituent arrangement. Below is a comparative analysis with key analogues:

Commercial and Industrial Data

- Pricing : Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is priced at $250/g (97% purity), while the bromo analogue (Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate) costs $1,224/g (1g scale), reflecting the premium for halogen substitution .

- Applications : The target compound’s primary use is in pharmaceutical synthesis , whereas brominated derivatives are niche intermediates in agrochemicals .

Preparation Methods

This approach is favored to control the introduction of the chlorosulfonyl group at the desired position (5-position) on the aromatic ring while preserving the chloro and fluoro substituents.

Chlorosulfonation of 4-chloro-2-fluorobenzoic Acid

The key intermediate, 4-chloro-2-fluorobenzoic acid, undergoes chlorosulfonation typically using chlorosulfonic acid or sulfuryl chloride under controlled conditions.

-

- Chlorosulfonic acid or chlorosulfonyl chloride as sulfonating agents.

- Temperature control is critical, usually maintained at reflux or slightly elevated temperatures to avoid over-sulfonation.

- Reaction time varies but generally is monitored until the desired substitution is confirmed.

-

- Electrophilic aromatic substitution occurs preferentially at the 5-position due to directing effects of existing substituents.

- The chlorosulfonyl group (-SO2Cl) is introduced, forming 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid.

-

- Avoidance of polysulfonation or side reactions.

- Managing moisture sensitivity of the chlorosulfonyl group.

Esterification to Methyl Ester

Following chlorosulfonation, the benzoic acid intermediate is esterified to the methyl ester:

-

- Reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid, hydrochloric acid).

- Alternatively, conversion of the acid to its acid chloride using thionyl chloride (SOCl₂) followed by reaction with methanol.

-

- Reflux conditions to ensure complete esterification.

- Anhydrous environment to prevent hydrolysis of the chlorosulfonyl group.

-

- Column chromatography using silica gel with hexane/ethyl acetate gradients is common.

- Crystallization from suitable solvents to obtain pure product.

Representative Preparation Procedure

A representative synthetic route based on reported research findings is summarized below:

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. Chlorosulfonation | 4-chloro-2-fluorobenzoic acid + chlorosulfonic acid, reflux | Formation of 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid | Not explicitly reported, typically high with controlled conditions |

| 2. Esterification | Intermediate + methanol, acid catalyst, reflux | Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate | Typically >80% after purification |

Comparative Notes on Alternative Methods

While direct chlorosulfonation of the acid followed by esterification is the most common, alternative methods include:

- Direct sulfonyl chloride formation from acid chlorides: Conversion of benzoic acid to acid chloride with thionyl chloride, then sulfonylation.

- Use of catalytic additives: Dimethylformamide (DMF) catalysis in thionyl chloride reactions to improve conversion efficiency.

These methods require careful stoichiometric control and temperature management to avoid side reactions.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Chlorosulfonation temperature | Reflux (~100–120°C) | Controlled to prevent overreaction |

| Sulfonating agent | Chlorosulfonic acid or SO2Cl | Highly reactive, moisture sensitive |

| Esterification temperature | Reflux in methanol (~65°C) | Acid catalyst used |

| Solvent for purification | Hexane/Ethyl acetate mixture | Silica gel column chromatography |

| Reaction atmosphere | Anhydrous, inert (argon or nitrogen) | Prevent hydrolysis of chlorosulfonyl |

| Yield | >80% (overall) | Dependent on reaction control |

Q & A

Q. What are the established synthetic routes for Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate, and how do reaction conditions impact yield?

The compound is synthesized via chlorination of 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid using oxalyl chloride in the presence of catalytic DMF at room temperature. This method achieves an overall yield of 77% in a three-step process with single-step purification. Alternative routes, such as thionyl chloride in benzene under reflux, may require additional purification steps to remove by-products like dimethylformamide residues .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR confirm substituent positions and electronic environments.

- High-Performance Liquid Chromatography (HPLC): Purity assessment (≥90% typical) and detection of degradation products.

- Mass Spectrometry (MS): Validates molecular weight (e.g., C₇H₃Cl₂FO₃S) and fragmentation patterns.

- X-ray Crystallography (if applicable): Resolves ambiguous stereochemistry .

Advanced Research Questions

Q. How does the chlorosulfonyl group’s reactivity guide the design of nucleophilic substitutions in drug intermediates?

The chlorosulfonyl group serves as a reactive site for nucleophilic displacement, enabling coupling with amines or alcohols. For example, in synthesizing T-type calcium channel inhibitors like ABT-639, this group reacts with (R)-octahydropyrrolo[1,2-a]pyrazine to form sulfonamide intermediates critical for target specificity. Kinetic studies under controlled pH and temperature optimize reaction rates and minimize side products .

Q. What methodological approaches resolve contradictions in stability data under varying storage conditions?

- Accelerated Stability Studies: Expose the compound to temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 60% RH) for 1–6 months. Monitor hydrolysis of the ester and sulfonyl chloride groups via HPLC.

- Storage Recommendations: Anhydrous environments at -20°C in amber vials reduce degradation. Purity drops to <85% after 3 months at room temperature due to moisture sensitivity .

Q. How can researchers optimize purification techniques to balance yield and purity?

- Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane for intermediates.

- Recrystallization: Ethanol/water mixtures improve crystallinity but may reduce yield by 10–15%.

- Comparative Data:

| Method | Solvent System | Purity Achieved | Yield Loss | Reference |

|---|---|---|---|---|

| Column Chromatography | Ethyl acetate/hexane | ≥98% | 20% | |

| Recrystallization | Ethanol/water | 95% | 15% |

Q. What role does this compound play in structure-activity relationship (SAR) studies?

As a key intermediate, modifications to its halogen substituents (Cl, F) and ester groups are systematically tested to enhance binding affinity. For example, replacing the methyl ester with bulkier groups alters steric hindrance, impacting interactions with enzymes like carbonic anhydrase. Computational docking studies (e.g., AutoDock Vina) validate these hypotheses .

Q. How do solvent choices influence reaction outcomes in sulfonylation reactions?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states. However, DMF may lead to side reactions with chlorosulfonyl groups at elevated temperatures. Comparative studies in acetonitrile vs. THF show a 15% yield improvement in the former due to better solubility of intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar synthetic routes?

- Variable Catalyst Loads: DMF concentrations >0.5% in oxalyl chloride reactions reduce yields by promoting over-chlorination.

- By-Product Analysis: Use LC-MS to identify dimers or oxidized species. Adjust stoichiometry (e.g., 1.1 eq. oxalyl chloride) to suppress side reactions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.